Acetic acid;2,4,6-tritert-butylphenol
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Overview
Description
Acetic acid;2,4,6-tritert-butylphenol is a compound that combines the properties of acetic acid and 2,4,6-tritert-butylphenol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell. It is widely used in the food industry as vinegar and in various chemical processes. 2,4,6-tritert-butylphenol is a phenol derivative with three tert-butyl groups attached to the benzene ring, making it highly sterically hindered and resistant to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-tritert-butylphenol has been extensively studied. One common method involves the acid-catalyzed reaction of phenol with isobutylene. This reaction can yield up to 90% of the desired product, with typical side products resulting from incomplete alkylation . Another synthesis method uses methyl tert-butyl ether as the alkylating agent and sulfuric acid as the catalyst, achieving a yield of 69% .
Industrial Production Methods: Industrial production of 2,4,6-tritert-butylphenol often involves similar alkylation processes, with careful control of reaction conditions to maximize yield and minimize side products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-tritert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidizable and forms a deep-blue phenoxy radical upon oxidation . In acidic media, it can be dealkylated to form 2,6-di-tert-butylhydroquinone, which further oxidizes to 2,6-di-tert-butyl-1,4-benzoquinone .
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like iron(III) chloride and sulfuric acid as a catalyst for alkylation . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions include 2,4,6-tritert-butylphenoxy radical, 2,6-di-tert-butylhydroquinone, and 2,6-di-tert-butyl-1,4-benzoquinone .
Scientific Research Applications
2,4,6-tritert-butylphenol has several scientific research applications. It is used as an antioxidant in industrial applications due to its resistance to oxidation . In chemistry, it serves as a model compound for studying steric hindrance and radical formation. In biology and medicine, it is investigated for its potential protective effects against oxidative stress .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4,6-tritert-butylphenol include 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol . These compounds also have antioxidant properties and are used in various industrial applications.
Uniqueness: What sets 2,4,6-tritert-butylphenol apart is its higher steric hindrance due to the three tert-butyl groups, making it more resistant to oxidation and degradation . This unique property enhances its effectiveness as an antioxidant and its stability in various chemical environments.
Properties
CAS No. |
5180-48-3 |
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Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
acetic acid;2,4,6-tritert-butylphenol |
InChI |
InChI=1S/C18H30O.C2H4O2/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;1-2(3)4/h10-11,19H,1-9H3;1H3,(H,3,4) |
InChI Key |
BDERNWSLUVVYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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